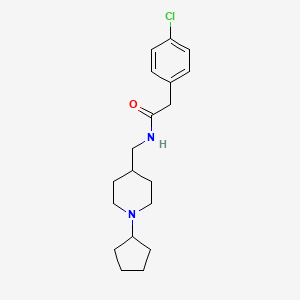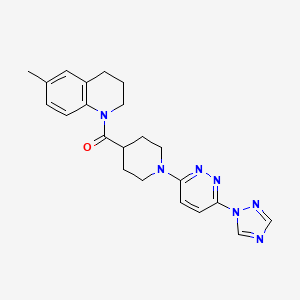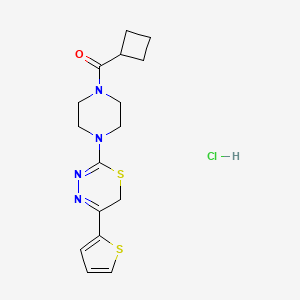
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide, also known as CPP-109, is a chemical compound that belongs to the class of drugs known as acetylcholine esterase inhibitors. It is a derivative of the drug, vigabatrin, which is used to treat epilepsy. CPP-109 has been found to have potential therapeutic uses in the treatment of addiction and other neurological disorders.
Wirkmechanismus
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide works by inhibiting the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down the neurotransmitter, GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which in turn reduces the activity of dopamine neurons in the brain's reward center. This reduces the rewarding effects of drugs of abuse and decreases the likelihood of relapse.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which reduces the activity of dopamine neurons in the brain's reward center. This reduces the rewarding effects of drugs of abuse and decreases the likelihood of relapse. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in addiction and other neurological disorders. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide. One area of research is the development of more stable and soluble derivatives of this compound that can be used in lab experiments. Another area of research is the development of new therapeutic uses for this compound, such as its potential use in the treatment of depression and anxiety disorders. Finally, there is a need for more research on the long-term effects of this compound use, particularly in terms of its potential for addiction and dependence.
Synthesemethoden
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide is synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with cyclopentylmethylamine to form 4-chloro-N-cyclopentylbenzylideneamine. This compound is then reacted with ethyl acetate and sodium borohydride to form the intermediate, 4-chloro-N-cyclopentylbenzylamine. The final step involves the reaction of this intermediate with acetyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic uses in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been studied for its potential use in the treatment of other neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c20-17-7-5-15(6-8-17)13-19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKBUITVLVMHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide](/img/structure/B2951199.png)
![1-(Chloromethyl)-3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2951203.png)
![[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2951204.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2951207.png)



![1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone](/img/structure/B2951212.png)




![Ethyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2951221.png)